Cas no 2287301-02-2 (3-Oxo-2-azaspiro[4.5]decane-8-carboxylic acid)

3-Oxo-2-azaspiro[4.5]decane-8-carboxylic acid is a spirocyclic compound featuring a fused lactam and carboxylic acid functionality. Its rigid spiro[4.5]decane scaffold imparts structural stability, making it a valuable intermediate in medicinal chemistry and organic synthesis. The presence of both a reactive carbonyl group (3-oxo) and a carboxyl moiety (8-carboxylic acid) allows for versatile derivatization, enabling applications in peptidomimetics, enzyme inhibitors, and chiral auxiliaries. The compound's well-defined stereochemistry and constrained conformation enhance selectivity in binding interactions, particularly in drug discovery. Its synthetic utility is further underscored by compatibility with standard coupling and functionalization protocols, facilitating integration into complex molecular architectures.
3-Oxo-2-azaspiro[4.5]decane-8-carboxylic acid structure
2287301-02-2 structure
Product name:3-Oxo-2-azaspiro[4.5]decane-8-carboxylic acid
CAS No:2287301-02-2
MF:C10H15NO3
MW:197.231003046036
CID:6601998
PubChem ID:83686105

3-Oxo-2-azaspiro[4.5]decane-8-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 2287301-02-2
    • 1521867-75-3
    • EN300-6740571
    • EN300-1700006
    • Z3488474582
    • (5r,8r)-3-oxo-2-azaspiro[4.5]decane-8-carboxylic acid
    • 3-Oxo-2-azaspiro[4.5]decane-8-carboxylic acid
    • Inchi: 1S/C10H15NO3/c12-8-5-10(6-11-8)3-1-7(2-4-10)9(13)14/h7H,1-6H2,(H,11,12)(H,13,14)
    • InChI Key: KWVRHHUTOFVGRN-UHFFFAOYSA-N
    • SMILES: O=C1CC2(CN1)CCC(C(=O)O)CC2

Computed Properties

  • Exact Mass: 197.10519334g/mol
  • Monoisotopic Mass: 197.10519334g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 267
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.1
  • Topological Polar Surface Area: 66.4Ų

3-Oxo-2-azaspiro[4.5]decane-8-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-6740571-0.25g
(5r,8r)-3-oxo-2-azaspiro[4.5]decane-8-carboxylic acid
2287301-02-2 95%
0.25g
$481.0 2023-07-10
Enamine
EN300-6740571-1.0g
(5r,8r)-3-oxo-2-azaspiro[4.5]decane-8-carboxylic acid
2287301-02-2 95%
1.0g
$971.0 2023-07-10
Aaron
AR0287CN-10g
(5r,8r)-3-oxo-2-azaspiro[4.5]decane-8-carboxylic acid
2287301-02-2 95%
10g
$5767.00 2023-12-15
Aaron
AR0287CN-50mg
(5r,8r)-3-oxo-2-azaspiro[4.5]decane-8-carboxylic acid
2287301-02-2 95%
50mg
$336.00 2025-02-15
1PlusChem
1P02874B-10g
(5r,8r)-3-oxo-2-azaspiro[4.5]decane-8-carboxylic acid
2287301-02-2 95%
10g
$5224.00 2024-05-24
Enamine
EN300-6740571-0.5g
(5r,8r)-3-oxo-2-azaspiro[4.5]decane-8-carboxylic acid
2287301-02-2 95%
0.5g
$758.0 2023-07-10
Enamine
EN300-6740571-0.05g
(5r,8r)-3-oxo-2-azaspiro[4.5]decane-8-carboxylic acid
2287301-02-2 95%
0.05g
$226.0 2023-07-10
Enamine
EN300-6740571-2.5g
(5r,8r)-3-oxo-2-azaspiro[4.5]decane-8-carboxylic acid
2287301-02-2 95%
2.5g
$1903.0 2023-07-10
Enamine
EN300-6740571-10.0g
(5r,8r)-3-oxo-2-azaspiro[4.5]decane-8-carboxylic acid
2287301-02-2 95%
10.0g
$4176.0 2023-07-10
Enamine
EN300-6740571-0.1g
(5r,8r)-3-oxo-2-azaspiro[4.5]decane-8-carboxylic acid
2287301-02-2 95%
0.1g
$337.0 2023-07-10

Additional information on 3-Oxo-2-azaspiro[4.5]decane-8-carboxylic acid

Introduction to 3-Oxo-2-azaspiro[4.5]decane-8-carboxylic acid (CAS No. 2287301-02-2)

3-Oxo-2-azaspiro[4.5]decane-8-carboxylic acid, with the CAS number 2287301-02-2, is a novel compound that has garnered significant attention in the field of medicinal chemistry and drug discovery. This compound belongs to the class of spirocyclic compounds, which are known for their unique structural features and potential biological activities. The spirocyclic framework provides a rigid and conformationally constrained structure, making it an attractive scaffold for the design and synthesis of bioactive molecules.

The chemical structure of 3-Oxo-2-azaspiro[4.5]decane-8-carboxylic acid consists of a spirocyclic ring system with an oxo group at the C3 position and a carboxylic acid moiety at the C8 position. The presence of these functional groups imparts specific chemical properties and reactivity, which can be exploited in various synthetic transformations and biological assays. The carboxylic acid group, in particular, can be readily modified through esterification, amidation, or other derivatization reactions, allowing for the generation of a diverse array of analogs with tailored properties.

Recent research has highlighted the potential of spirocyclic compounds in various therapeutic areas. For instance, studies have shown that certain spirocyclic scaffolds exhibit potent activity against a range of biological targets, including enzymes, receptors, and ion channels. In the context of 3-Oxo-2-azaspiro[4.5]decane-8-carboxylic acid, preliminary investigations have revealed its ability to modulate specific protein-protein interactions (PPIs), which are crucial for many cellular processes and disease states. PPIs are increasingly recognized as important therapeutic targets due to their involvement in signaling pathways and disease mechanisms.

The synthesis of 3-Oxo-2-azaspiro[4.5]decane-8-carboxylic acid typically involves multistep procedures that leverage modern synthetic methodologies. One common approach is the use of intramolecular cyclization reactions to form the spirocyclic core, followed by selective functional group modifications to introduce the desired substituents. The choice of synthetic route depends on factors such as yield, purity, and scalability, which are critical considerations for both academic research and industrial applications.

In terms of biological evaluation, 3-Oxo-2-azaspiro[4.5]decane-8-carboxylic acid has been tested in various in vitro and in vivo models to assess its pharmacological properties. Initial screening assays have demonstrated its potential as a lead compound for further optimization. For example, it has shown promising activity in inhibiting specific kinases involved in cancer signaling pathways. Kinase inhibitors are a well-established class of drugs used to treat various cancers, and the identification of new scaffolds with improved selectivity and potency remains an active area of research.

Beyond its direct biological activity, 3-Oxo-2-azaspiro[4.5]decane-8-carboxylic acid can also serve as a valuable tool compound for probing cellular mechanisms and validating therapeutic hypotheses. Tool compounds are essential in early-stage drug discovery to understand the functional consequences of modulating specific targets or pathways. By using 3-Oxo-2-azaspiro[4.5]decane-8-carboxylic acid in such studies, researchers can gain insights into its mechanism of action and identify potential biomarkers or pharmacodynamic markers that can guide further development.

The pharmacokinetic (PK) properties of 3-Oxo-2-azaspiro[4.5]decane-8-carboxylic acid are another important aspect to consider in its evaluation as a potential drug candidate. PK studies aim to understand how a compound is absorbed, distributed, metabolized, and excreted (ADME) in living systems. Preliminary data suggest that 3-Oxo-2-azaspiro[4.5]decane-8-carboxylic acid exhibits favorable PK profiles, including good oral bioavailability and stability in plasma. These properties are crucial for ensuring that the compound reaches its intended target site at effective concentrations.

Toxicity is another critical factor that must be evaluated during the drug discovery process. Preclinical toxicity studies have shown that 3-Oxo-2-azaspiro[4.5]decane-8-carboxylic acid has a favorable safety profile at therapeutic doses, with no significant adverse effects observed in animal models. However, further investigations are necessary to fully characterize its safety profile across different species and dosing regimens.

In conclusion, 3-Oxo-2-azaspiro[4.5]decane-8-carboxylic acid (CAS No. 2287301-02-2) represents an exciting new compound with potential applications in medicinal chemistry and drug discovery. Its unique spirocyclic structure and functional groups offer opportunities for developing novel therapeutics targeting various biological processes and diseases. Ongoing research aims to optimize its properties through structural modifications and comprehensive biological evaluations to advance it towards clinical development.

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